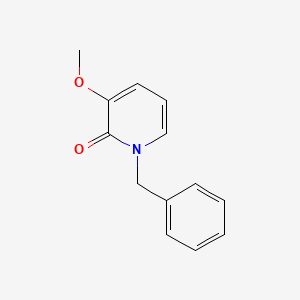
1-Benzyl-3-methoxypyridine-2-one
Cat. No. B8519417
M. Wt: 215.25 g/mol
InChI Key: XEYBWLPYLBVWTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08871728B2
Procedure details


Reaction of 141b (0.15 g, 0.55 mmol) with 1M BBr3 (0.66 mL) in dry CH2Cl2 (5 mL) within 48 h according to procedure 142a afforded pure 142b (0.13 g, 90%) as slightly brownish solid. 1H NMR (400 MHz, CDCl3) δ 7.3.1 (m, 5H), 6.83 (m, 3H), 6.14 (t, J=7.1 Hz, 1H), 5.19 (s, 2H). 13C NMR (100 MHz, CDCl3) δ 158.62, 146.78, 135.82, 128.74, 127.97, 126.53, 113.94, 106.95, 52.18. HRMS (EI) calcd for C12H11NO2 [M]+ 201.0792. found 201.0790.
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([N:8]1[CH:13]=[CH:12][CH:11]=[C:10]([O:14]C)[C:9]1=[O:16])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.B(Br)(Br)Br>C(Cl)Cl>[CH2:1]([N:8]1[CH:13]=[CH:12][CH:11]=[C:10]([OH:14])[C:9]1=[O:16])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1
|
Inputs


Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)N1C(C(=CC=C1)O)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.13 g | |
| YIELD: PERCENTYIELD | 90% | |
| YIELD: CALCULATEDPERCENTYIELD | 117.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |


